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Benzene, 1-chloro-4-(propylsulfonyl)-

Cat. No.: B8031394
CAS No.: 101167-08-2
M. Wt: 218.70 g/mol
InChI Key: JUTHAQSZBVIJPB-UHFFFAOYSA-N
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Description

Significance of the Sulfone Functional Group in Modern Organic Synthesis and Materials Science

The sulfone functional group, consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone in modern organic chemistry. wikipedia.org Its strong electron-withdrawing nature significantly influences the chemical and physical properties of a molecule, including its reactivity, stability, and solubility. fiveable.me This feature makes sulfones valuable intermediates and building blocks in a wide array of synthetic transformations. iomcworld.comresearchgate.net

In organic synthesis, sulfones are recognized for their versatility. They can stabilize adjacent carbanions, facilitating C-C bond formation, a fundamental process in constructing complex molecular skeletons. iomcworld.com Furthermore, the sulfonyl group can act as a leaving group in certain reactions, such as the Ramberg–Bäcklund reaction, which is used to form alkenes. wikipedia.org The Julia olefination, another key reaction, also utilizes sulfones to create alkenes. wikipedia.org Their stability allows them to be carried through multi-step syntheses, and they can serve as protecting groups for other functional groups. fiveable.me

In the realm of materials science, the incorporation of sulfone groups into polymer backbones gives rise to high-performance engineering plastics. wikipedia.org Polymers such as polysulfones are known for their exceptional thermal and oxidative stability, high strength, and resistance to corrosion and creep. wikipedia.org These properties make them suitable for demanding applications, including as replacements for metal components in hot water plumbing and in the fabrication of specialty membranes and electronic components. wikipedia.org Sulfolane, a cyclic sulfone, is widely used as an industrial solvent for the extraction of aromatic compounds from petroleum. wikipedia.org

Overview of Halogenated Aromatic Systems as Versatile Building Blocks

Halogenated aromatic compounds, which feature one or more halogen atoms (F, Cl, Br, I) bonded to an aromatic ring, are indispensable building blocks in contemporary organic synthesis. The strategic placement of a halogen atom on an aromatic ring provides a reactive handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures. acs.org The presence of the halogen can also modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, which is particularly crucial in medicinal chemistry.

One of the most significant applications of halogenated aromatics is in transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Sonogashira couplings utilize aryl halides to form new carbon-carbon bonds. Similarly, Buchwald-Hartwig amination and Chan-Lam coupling reactions employ aryl halides to form carbon-nitrogen and carbon-oxygen bonds, respectively. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.net

The type of halogen and its position on the aromatic ring can be carefully chosen to control the reactivity and regioselectivity of subsequent reactions. acs.org This fine-tuning allows chemists to design and execute efficient synthetic routes to a diverse range of target molecules. Beyond their role as synthetic intermediates, halogenated aromatic hydrocarbons have been used in a variety of applications, including as solvents, insecticides, and in the manufacturing of dyes and polymers. iloencyclopaedia.org

Research Context of Benzene (B151609), 1-chloro-4-(propylsulfonyl)- as a Representative Chloroaryl Propyl Sulfone Analogue

Benzene, 1-chloro-4-(propylsulfonyl)- serves as an illustrative example of the chloroaryl alkyl sulfone class of compounds. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structure allows for well-founded inferences about its potential applications and research interest. The molecule combines the key features of a halogenated aromatic system (the 4-chlorophenyl group) and an alkyl sulfone (the propylsulfonyl group).

The 4-chlorophenyl moiety provides a site for synthetic modification, likely through cross-coupling reactions where the chlorine atom can be replaced. The propylsulfonyl group, with its strong electron-withdrawing properties, activates the aromatic ring for certain types of reactions and can participate in chemistry characteristic of sulfones. wikipedia.orgiomcworld.com This dual functionality makes it a potentially valuable building block for the synthesis of more complex target structures in medicinal chemistry and materials science. nih.govnih.gov Alkyl aryl sulfones are core structural units in a number of pharmaceutical molecules. nih.gov

The synthesis of such a compound would typically involve the reaction of chlorobenzene (B131634) with a propylsulfonylating agent, or the oxidation of the corresponding sulfide (B99878), 1-chloro-4-(propylthio)benzene. A common synthetic route for a similar compound, 1-chloro-4-methylsulfonyl benzene, involves a Friedel-Crafts reaction using chlorobenzene and methanesulfonyl chloride with a Lewis acid catalyst like aluminum chloride. A similar strategy could be envisioned for the propyl analogue.

The physical and chemical properties of Benzene, 1-chloro-4-(propylsulfonyl)- can be predicted based on its structure. The combination of the polar sulfone group and the nonpolar aromatic and alkyl groups would influence its solubility and chromatographic behavior. The following table outlines some of the key computed properties for this compound.

Interactive Data Table: Computed Properties of Benzene, 1-chloro-4-(propylsulfonyl)-

PropertyValue
Molecular Formula C₉H₁₁ClO₂S
Molecular Weight 218.70 g/mol
IUPAC Name 1-chloro-4-(propylsulfonyl)benzene
SMILES CCCS(=O)(=O)c1ccc(Cl)cc1
InChI Key YDYYCSNPLOPLSD-UHFFFAOYSA-N

Data sourced from computational models.

In the broader research context, compounds like Benzene, 1-chloro-4-(propylsulfonyl)- are investigated as intermediates for creating novel molecules with potential biological activity or specific material properties. The sulfone group can act as a hydrogen bond acceptor, which is a critical interaction in drug-receptor binding. iomcworld.com The chloro-aromatic part allows for the introduction of further diversity into a molecular scaffold. Therefore, while this specific compound may not be an end-product itself, it represents a valuable synthon for the exploration of new chemical entities in various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO2S B8031394 Benzene, 1-chloro-4-(propylsulfonyl)- CAS No. 101167-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-propylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTHAQSZBVIJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610316
Record name 1-Chloro-4-(propane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101167-08-2
Record name 1-Chloro-4-(propane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving Benzene, 1 Chloro 4 Propylsulfonyl

Reaction Mechanisms Associated with the Propylsulfonyl Group

The propylsulfonyl group is a robust and versatile functional group in organic chemistry. Its sulfur atom exists in a high oxidation state (+6), and the surrounding oxygen and carbon atoms create distinct electronic properties that drive its reactivity.

Sulfones are active participants in radical chemistry, serving both as precursors to radicals and as stabilizing moieties for adjacent radical centers. libretexts.orgresearchgate.net The generation of radicals from sulfones can occur through several mechanisms, including group abstraction, dissociative electron-transfer, and photochemical bond homolysis. libretexts.org A key process is the homolytic cleavage of the carbon-sulfur (C–S) bond, which can be induced by light or heat. acs.orgresearchgate.net For instance, light-induced C–S bond cleavage in heteroaryl sulfones has been demonstrated, indicating the susceptibility of this bond to homolysis under energetic conditions. acs.org

Sulfonyl radicals, once generated, can undergo addition to unsaturated systems, a process utilized in the synthesis of more complex sulfone structures. libretexts.orgnih.gov Conversely, the sulfone group can stabilize a radical on an adjacent carbon atom (an α-radical), which makes sulfones useful intermediates in various synthetic transformations. researchgate.net

Method of Radical GenerationDescription
Photochemical Homolysis UV light promotes the cleavage of the C–S bond to form a carbon-centered radical and a sulfonyl radical. libretexts.org
Dissociative Electron Transfer Reduction of the sulfone group can lead to a radical anion which then fragments, cleaving a C–S bond. libretexts.org
Group Abstraction A reactive radical can abstract a group (e.g., a halogen) from a carbon α to the sulfone, generating an α-sulfonyl radical. acs.org
Oxidation of Precursors Aryl sulfonyl hydrazides can be oxidized to generate aryl sulfonyl radicals. researchgate.net

The electronic structure of the sulfonyl group provides multiple sites for both nucleophilic and electrophilic attack. The sulfur atom is highly electrophilic due to the strong electronegativity of the two attached oxygen atoms. This allows for direct nucleophilic attack on the sulfur center, which can lead to the displacement of one of the attached groups. acs.orgacs.org While deprotonation at the α-carbon is more common, direct attack at sulfur is a known reaction pathway, particularly with strained or activated sulfone systems. acs.org

The protons on the carbon atom adjacent (alpha) to the sulfonyl group are significantly acidic. This is due to the powerful electron-withdrawing inductive effect of the sulfone and the ability of the sulfur atom to stabilize the resulting carbanion (α-sulfonyl anion) through the use of its d-orbitals. libretexts.org These stabilized carbanions are excellent nucleophiles and are widely used in carbon-carbon bond-forming reactions.

The oxygen atoms of the sulfone are weakly nucleophilic and can be attacked by strong electrophiles. libretexts.org This is analogous to the acylation of the sulfoxide (B87167) oxygen in the Swern oxidation, where the electrophilicity of the sulfur atom is enhanced, facilitating subsequent reactions. libretexts.org

Reactive SiteType of ReactionReactantDescription
Sulfur Atom Nucleophilic AttackStrong Nucleophiles (e.g., organolithiums)The electrophilic sulfur is attacked, potentially leading to C-S bond cleavage. acs.orgacs.org
α-Carbon Protons Deprotonation (Acid-Base)Strong Bases (e.g., n-BuLi, LDA)Formation of a stabilized α-sulfonyl carbanion, a key nucleophilic intermediate.
Oxygen Atoms Electrophilic AttackStrong Electrophiles (e.g., acylating agents)The nucleophilic oxygen attacks the electrophile, activating the sulfone group. libretexts.orglibretexts.org

Reactivity of the Chlorobenzene (B131634) Moiety in the Presence of a Sulfonyl Group

The propylsulfonyl group exerts a profound influence on the reactivity of the chlorobenzene ring. As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution but strongly activates it towards nucleophilic aromatic substitution.

Aryl halides that lack activating groups are generally unreactive towards nucleophiles. However, the presence of a strong electron-withdrawing group, such as a sulfonyl group, in the ortho or para position drastically increases the rate of nucleophilic aromatic substitution (SNAr). In Benzene (B151609), 1-chloro-4-(propylsulfonyl)-, the propylsulfonyl group is para to the chlorine atom, providing maximal activation.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge of this complex is delocalized onto the electron-withdrawing sulfonyl group, which provides significant stabilization. wikipedia.org In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. The formation of stable Meisenheimer complexes is a hallmark of this reaction pathway and they can sometimes be isolated or observed spectroscopically. wikipedia.orgrsc.org

While nucleophilic substitution with nucleophiles like alkoxides or amines is the most prominent reaction for activated aryl chlorides, other transformations are possible. Halogen exchange, where the chlorine atom is replaced by another halogen (e.g., fluorine), can be achieved using specific reagents like alkali metal fluorides at high temperatures.

Reduction of the C-Cl bond (dehalogenation) in the presence of a sulfone group can be challenging due to the possibility of competing reactions at the sulfone moiety. Catalytic hydrogenation, a common method for dehalogenation, may also reduce the aromatic ring or the sulfone group under harsh conditions. However, specific reagents can achieve this transformation. For example, enzyme-catalyzed reductive cleavage of related sulfur-containing compounds has been reported, highlighting the potential for selective biological or biomimetic reductions. nih.gov Additionally, certain hydride reagents have been shown to reduce sulfonyl chlorides, not by removing the chlorine from the ring, but by displacing the entire chlorosulfonyl group, indicating the complex reactivity of such structures. researchgate.net

Stereochemical Aspects of Sulfone-Containing Reactions

Chiral sulfones are valuable building blocks in asymmetric synthesis and are present in numerous biologically active molecules. rsc.orgrsc.org The stereochemistry of reactions involving sulfones can be considered in two main contexts: reactions that create a chiral sulfone, and reactions of an existing chiral sulfone that transfer or preserve stereochemical information.

The asymmetric synthesis of chiral sulfones has been extensively studied. rsc.org Key strategies include the asymmetric hydrogenation of α,β-unsaturated sulfones using chiral nickel or rhodium catalysts, which can produce β-chiral sulfones with high enantioselectivity. rsc.orgnih.gov Photocatalytic methods have also emerged, enabling three-component reactions to assemble enantioenriched β-chiral sulfones. nih.govacs.orgthieme-connect.com Furthermore, sophisticated methods involving radical sulfur dioxide insertion followed by asymmetric Truce-Smiles rearrangements have been developed to create challenging chiral sulfones that bear quaternary carbon stereocenters. nih.govbohrium.com

Once formed, chiral sulfones can be used in a variety of stereoselective transformations. For example, the α-sulfonyl carbanion of a chiral sulfone can react with electrophiles to generate new stereocenters with high diastereoselectivity. The stereochemical outcome of these reactions is often dependent on the structure of the metalated sulfone intermediate. acs.org

Asymmetric MethodReaction TypeStereocenter LocationKey Features
Asymmetric Hydrogenation Hydrogenationβ to sulfoneUses chiral metal catalysts (e.g., Ni, Rh) on α,β-unsaturated sulfones. rsc.org
Ni-Organophotocatalysis Sulfonylalkenylationβ to sulfoneA dual-catalysis, three-component reaction of alkenes, sulfinates, and alkenyl halides. nih.govacs.org
Truce-Smiles Rearrangement Radical RearrangementQuaternary centerPhotoinduced radical sulfur dioxide insertion triggers the rearrangement. nih.gov
Conjugate Addition Michael Additionβ to sulfoneAsymmetric addition of nucleophiles to α,β-unsaturated aryl sulfones. nih.govacs.org
Oxidation of Chiral Thioethers OxidationAt sulfur or α-carbonOxidation of a pre-existing chiral sulfide (B99878) to a chiral sulfone. rsc.org

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

Comprehensive searches for specific kinetic studies, reaction pathways, and rate-determining step analysis for the compound Benzene, 1-chloro-4-(propylsulfonyl)- did not yield detailed experimental data or dedicated research findings. The available scientific literature focuses more broadly on the principles of nucleophilic aromatic substitution (SNAr) and the reactivity of related compounds, such as those containing nitro or other sulfonyl groups.

The general consensus for SNAr reactions on activated aryl halides is that they typically proceed through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orglibretexts.orglumenlearning.compressbooks.pub The presence of a strong electron-withdrawing group, such as the propylsulfonyl group (-SO₂-C₃H₇), on the aromatic ring is crucial for activating the ring towards nucleophilic attack. This activation is most effective when the electron-withdrawing group is located ortho or para to the leaving group (in this case, the chlorine atom). masterorganicchemistry.comlibretexts.orglibretexts.orgpressbooks.pub

For Benzene, 1-chloro-4-(propylsulfonyl)- , the propylsulfonyl group at the para position strongly withdraws electron density from the aromatic ring, facilitating the attack of a nucleophile at the carbon atom bonded to the chlorine. The proposed general reaction pathway is as follows:

Nucleophilic Attack and Formation of the Meisenheimer Intermediate: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing sulfonyl group.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), which acts as the leaving group.

The rate-determining step in such SNAr reactions is generally the formation of the Meisenheimer intermediate. masterorganicchemistry.comlumenlearning.com This is because this step involves the disruption of the aromatic system, which has a significant energy barrier. The subsequent elimination of the leaving group to restore aromaticity is typically a faster process.

While specific kinetic data for Benzene, 1-chloro-4-(propylsulfonyl)- is not available in the reviewed literature, studies on analogous compounds, such as those with different sulfonyl groups or other activating groups like nitro groups, consistently support this mechanistic framework. For instance, Hammett plots for the nucleophilic substitution on substituted chlorobenzenes with various electron-withdrawing groups generally show a positive ρ (rho) value, indicating that the reaction is favored by substituents that stabilize a negative charge in the transition state, which is consistent with the formation of a Meisenheimer complex being the rate-determining step. researchgate.netmdpi.com

Without specific experimental studies on Benzene, 1-chloro-4-(propylsulfonyl)- , any discussion of its precise reaction kinetics, including rate constants and activation parameters, would be speculative. Further experimental research is required to elucidate the specific kinetic details of reactions involving this compound.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of Benzene (B151609), 1-chloro-4-(propylsulfonyl)- in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a 1,4-disubstituted (para) benzene ring, the aromatic protons typically appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets due to the magnetic and electronic influence of the substituents. The protons on the propyl group exhibit predictable splitting patterns based on their adjacent protons. libretexts.orgresearchgate.netoregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons. The three carbons of the propyl group will each produce a distinct signal at chemical shifts characteristic of alkyl chains attached to an electron-withdrawing sulfonyl group. organicchemistrydata.orglibretexts.orgyoutube.com

Predicted NMR Data for Benzene, 1-chloro-4-(propylsulfonyl)- Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Splitting Patterns

Atom Type Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Aromatic H-2, H-6 ~7.9 (d) ~129 Protons ortho to the electron-withdrawing SO₂ group are deshielded.
Aromatic H-3, H-5 ~7.6 (d) ~130 Protons ortho to the Cl atom.
Aromatic C-1 - ~141 Carbon bearing the Cl atom.
Aromatic C-4 - ~140 Carbon bearing the SO₂ group.
Propyl -CH₂-SO₂ ~3.2 (t) ~56 Methylene (B1212753) group directly attached to the sulfonyl group is deshielded.
Propyl -CH₂-CH₂- ~1.7 (sext) ~17 Central methylene group of the propyl chain.
Propyl -CH₃ ~1.0 (t) ~13 Terminal methyl group, least deshielded.

Predicted values are based on standard chemical shift databases and substituent effects. Actual experimental values may vary based on solvent and other conditions.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the adjacent protons of the propyl chain (H-α to H-β, and H-β to H-γ) and between the adjacent aromatic protons (H-2 to H-3 and H-5 to H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon signal, allowing for definitive assignment of each carbon atom based on the already assigned proton spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in Benzene, 1-chloro-4-(propylsulfonyl)- by detecting their characteristic vibrational frequencies. researchgate.netvscht.czacs.org

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in distinct regions of the spectrum and are highly characteristic. researchgate.net Aromatic C-H and C=C stretching vibrations, as well as the C-Cl and C-S stretching modes, also provide valuable structural information. researchgate.netresearchgate.net Raman spectroscopy provides complementary data, particularly for the symmetric vibrations and the carbon backbone, which may be weak in the IR spectrum.

Interactive Table: Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic) Ar-H 3100 - 3000 Medium-Weak
C-H Stretch (Aliphatic) -CH₃, -CH₂- 2960 - 2850 Medium-Strong
C=C Stretch (Aromatic) Benzene Ring 1600 - 1450 Medium
SO₂ Asymmetric Stretch R-SO₂-R' 1350 - 1300 Strong
SO₂ Symmetric Stretch R-SO₂-R' 1160 - 1120 Strong
C-Cl Stretch Ar-Cl 1095 - 1015 Strong
C-S Stretch Ar-S 750 - 650 Medium-Weak

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular formula of Benzene, 1-chloro-4-(propylsulfonyl)- is C₉H₁₁ClO₂S, giving it a monoisotopic mass of approximately 218.02 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 218. A characteristic isotopic pattern for chlorine would also be present, with an M+2 peak at m/z 220 having approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org

The fragmentation of the molecular ion is predictable and provides structural confirmation. The stability of the resulting fragments, such as the formation of stable carbocations or resonance-stabilized aromatic ions, dictates the major fragmentation pathways. libretexts.orgaaqr.orgdocbrown.info

Interactive Table: Predicted Mass Spectrometry Fragmentation

m/z Value Ion Fragment Formula Notes
218/220 [M]⁺ [C₉H₁₁ClO₂S]⁺ Molecular ion peak and its chlorine isotope peak.
175/177 [M - C₃H₇]⁺ [C₆H₄ClO₂S]⁺ Loss of the propyl radical via alpha-cleavage.
111/113 [C₆H₄Cl]⁺ [C₆H₄Cl]⁺ Loss of the propylsulfonyl radical, forming the chlorophenyl cation.
77 [C₆H₅]⁺ [C₆H₅]⁺ Loss of chlorine from the chlorophenyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated π-system of the benzene ring. up.ac.za Benzene itself exhibits characteristic π → π* transitions, known as the E-bands (around 184 and 204 nm) and the B-band (a weaker, vibrationally-structured band around 255 nm). nist.gov

Substitution on the benzene ring affects the energy of these transitions. Both the chlorine atom and the propylsulfonyl group act as auxochromes, modifying the absorption maxima (λmax) and intensity. These substituents typically cause a bathochromic (red) shift to longer wavelengths. nist.gov The presence of the electron-withdrawing sulfonyl group and the electron-donating (by resonance) chloro group in a para-relationship enhances this effect. The fine vibrational structure of the B-band, characteristic of benzene, is often lost in substituted derivatives, resulting in a broader absorption peak. up.ac.zanih.gov

Predicted UV-Vis Absorption Data

Primary Absorption (E-band analog): Expected to be shifted to ~220-240 nm.

Secondary Absorption (B-band analog): Expected to be shifted to ~270-290 nm.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For crystalline samples, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure in the solid state. This method provides definitive data on bond lengths, bond angles, and the conformation of the molecule.

Bond Lengths: The exact lengths of the C-S, S=O, C-Cl, and aromatic C-C bonds. The aromatic C-C bond lengths would be expected to be intermediate between typical single and double bonds, around 1.39 Å. docbrown.info

Bond Angles: The geometry around the tetrahedral sulfur atom and the planar benzene ring.

Conformation: The torsion angle between the plane of the benzene ring and the C-S-C plane of the propyl group, as well as the specific gauche/anti conformation of the propyl chain.

Intermolecular Interactions: The crystal packing arrangement, showing how molecules interact in the solid state, such as through weak C-H···O hydrogen bonds involving the sulfonyl oxygens, which can influence the crystal lattice. researchgate.net

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are essential for verifying the purity of a synthesized sample of Benzene, 1-chloro-4-(propylsulfonyl)- and for separating it from any isomers or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. A common method would involve reverse-phase chromatography using a C18 stationary phase and a mobile phase such as a methanol (B129727)/water or acetonitrile/water gradient. Detection is typically achieved with a UV detector set to a wavelength where the analyte absorbs strongly (e.g., ~275 nm). This technique can effectively separate the desired para-isomer from potential ortho- and meta-isomers that may have formed during synthesis, as their differing polarities lead to different retention times. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Provided the compound is sufficiently volatile and thermally stable, GC-MS is another powerful hyphenated technique. In GC, compounds are separated based on their boiling points and interactions with the stationary phase. The outlet of the GC column is connected to a mass spectrometer, which serves as a detector. This allows for the separation of components in a mixture, followed by their immediate identification based on their mass spectrum and fragmentation pattern, providing a high degree of confidence in both purity assessment and compound identification. nist.gov

Applications in Chemical Research and Methodology Development

Role of Chloroaryl Alkyl Sulfones as Versatile Synthetic Intermediates

Chloroaryl alkyl sulfones are powerful and versatile intermediates in organic synthesis, often described as "chemical chameleons" due to their dual reactivity. acs.orgthieme-connect.com The strong electron-withdrawing nature of the propylsulfonyl group significantly influences the reactivity of the entire molecule. This group activates the chlorine atom for nucleophilic aromatic substitution reactions and modifies the electronic properties of the benzene (B151609) ring, making it a key component for constructing complex molecular architectures.

The chloro substituent serves as a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds. More recently, the sulfonyl group itself has been utilized as a leaving group in specialized cross-coupling reactions, further expanding the synthetic utility of this class of compounds. chemrxiv.orgcruddengroup.com This sequential reactivity allows for the programmed synthesis of complex molecules like unsymmetrical polyaryls. chemrxiv.org

Key synthetic applications include:

Cross-Coupling Reactions: The chlorine atom can be readily displaced in reactions like the Suzuki-Miyaura coupling to form biaryl structures. chemrxiv.org The sulfone group's reactivity can be tuned, lying between that of nitroarenes and aryl chlorides, enabling selective and sequential couplings on a multiply-substituted arene. chemrxiv.orgresearchgate.net Palladium and Nickel catalysts are commonly employed for these transformations. organic-chemistry.orgnih.gov

Synthesis of Heterocycles: Chloroaryl sulfones are precursors for various heterocyclic compounds. For instance, they can undergo intramolecular Heck reactions to form sulfonylated indoles, benzofurans, and other related structures. rsc.org

Desulfonylative Functionalization: Advanced methods allow for the cleavage of the C-SO2 bond, enabling the introduction of other functional groups. nih.gov This desulfonylative cross-coupling has been achieved with various partners, including aryl halides and diselenides, often using nickel or palladium catalysts. researchgate.netnih.govmdpi.com

Table 1: Examples of Cross-Coupling Reactions Involving Aryl Sulfone Scaffolds

Reaction TypeElectrophileNucleophileCatalyst SystemConditionsApplicationReference(s)
Suzuki-MiyauraAryl SulfoneArylboronic AcidPd(acac)₂ / RuPhosK₃PO₄, Dioxane, 80 °CSynthesis of unsymmetrical biaryls chemrxiv.org
Negishi-Type α-ArylationAryl Bromideα-sulfonyl carbanionPd(dba)₂ / XPhostmpZnCl·LiCl, THF, 22 °CC-C bond formation adjacent to sulfone organic-chemistry.org
Desulfonylative SelenylationHeteroaryl SulfoneDiselenideNi(PPh₃)Cl₂Mn, MeOH or DMFSynthesis of heteroaryl selenides researchgate.net
Intramolecular Hecko-Halosulfonamide derivativeAlkenePalladium catalystBaseSynthesis of sulfonylated heterocycles rsc.org

Development of Novel Derivatization Reagents and Analytical Methods for Sulfones

The sulfone functional group is relatively inert, which presents challenges for direct derivatization. However, its strong electron-withdrawing properties and the reactivity of adjacent positions can be exploited for analytical purposes. Research in this area focuses on developing methods for both qualitative and quantitative analysis, often involving derivatization to enhance detectability by chromatographic and spectroscopic techniques.

Derivatization for Analysis: One common strategy involves the chemical modification of sulfone-containing molecules to introduce a chromophore or fluorophore, facilitating detection in HPLC. For chiral sulfones, derivatization with chiral reagents allows for the separation of resulting diastereomers, which is a powerful technique for determining enantiomeric purity. researchgate.net

Analytical Techniques: The characterization of "Benzene, 1-chloro-4-(propylsulfonyl)-" and related sulfones relies on a standard suite of analytical methods.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation, confirming the connectivity of the propyl chain, the substitution pattern of the benzene ring, and the presence of the sulfonyl group through characteristic chemical shifts.

Infrared (IR) Spectroscopy: The sulfonyl group gives rise to strong, characteristic absorption bands for its symmetric and asymmetric stretching modes, typically found in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in confirming the identity of the compound.

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of sulfone compounds. Chiral HPLC and GC columns are particularly crucial for separating and quantifying enantiomers of chiral sulfones. acs.org

Methodology development has also focused on the synthesis of sulfonyl compounds from new precursors. For example, reagents like 2,4,6-trichlorophenyl chlorosulfate (B8482658) have been developed for the synthesis of heteroaryl sulfonamides and sulfonate esters, which are valuable in medicinal chemistry. nih.gov

Advanced Materials Science Applications and Polymer Chemistry (e.g., polyarylene sulfide (B99878) sulfones)

The structural motif found in "Benzene, 1-chloro-4-(propylsulfonyl)-" is a building block for a class of high-performance polymers known as poly(arylene sulfide sulfone)s (PPSS) and poly(arylene ether sulfone)s (PAES). thieme-connect.comwikipedia.org These materials are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. rsc.org

The synthesis of these polymers often involves the nucleophilic aromatic substitution polycondensation of a dihalo-diaryl sulfone monomer (such as 4,4′-dichlorodiphenyl sulfone) with a nucleophilic comonomer like sodium sulfide or a bisphenol. rsc.orgrsc.org The sulfone group imparts rigidity and high glass transition temperatures (Tg), while the thioether or ether linkages provide a degree of flexibility and processability. researchgate.netresearchgate.net

Key applications of these sulfone-containing polymers include:

Engineering Plastics: Their robustness allows them to replace metal and other materials in demanding applications in the automotive and aerospace industries. wikipedia.org

Proton Exchange Membranes (PEMs): By introducing sulfonic acid groups onto the polymer backbone (e.g., sulfonated PAES or SPAES), the materials can become proton-conductive. acs.org These are heavily researched as alternatives to traditional Nafion membranes in fuel cells, offering potentially lower cost and better performance at high temperatures. mdpi.commdpi.comnih.gov

Water Filtration and Separation Membranes: The inherent chemical stability of these polymers makes them suitable for fabricating membranes for water purification and oil/water separation. Their properties can be tuned to create superhydrophobic surfaces. rsc.org

Table 2: Selected Properties of Sulfone-Containing Aromatic Polymers

Polymer TypeMonomer Example(s)Key PropertiesApplicationsReference(s)
Poly(phenylene sulfide sulfone) (PPSS)4,4′-dichlorodiphenylsulfone, Sodium sulfideHigh Tg (~215 °C), High thermal degradation temp. (~490 °C), AmorphousHigh-performance thermoplastics rsc.orgresearchgate.net
Sulfonated Poly(arylene ether sulfone) (SPAES)Sulfonated dihalodiphenylsulfone, Bisphenol AHigh proton conductivity, Good thermomechanical properties, Design flexibilityProton exchange membranes (PEMs) for fuel cells mdpi.comacs.orgmdpi.com
Functionalized PAESHydroxyl-containing PAESDurable, Stable superhydrophobicityOil/water separation membranes rsc.org

Methodologies for Chiral Sulfone Synthesis and Stereoselective Transformations

Chiral sulfones are of significant interest as they are found in bioactive molecules and serve as important chiral building blocks in asymmetric synthesis. rsc.orgnih.gov Consequently, numerous methods have been developed for their stereoselective preparation. These methods aim to control the three-dimensional arrangement of atoms around the stereocenter, which is often adjacent to the sulfonyl group.

Prominent methodologies for synthesizing chiral sulfones include:

Asymmetric Hydrogenation: The reduction of α,β-unsaturated sulfones using a chiral catalyst is a highly effective method. Transition metal catalysts based on rhodium, iridium, and nickel, paired with chiral ligands, can produce chiral sulfones with excellent enantioselectivities (up to 99.9% ee). acs.orgrsc.orgnih.gov

Catalytic Asymmetric Addition: The conjugate addition of nucleophiles to α,β-unsaturated sulfones, mediated by chiral catalysts, can establish a new stereocenter. researchgate.netrsc.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the sulfone-containing molecule to direct a subsequent reaction diastereoselectively. After the desired stereocenter is created, the auxiliary is removed. researchgate.netscielo.org.mxnih.govnih.gov

Kinetic Resolution: This approach involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. rsc.org

Once formed, these chiral sulfones can undergo further stereoselective transformations, where the existing stereocenter influences the formation of new ones. Examples include the stereospecific Ramberg-Bäcklund rearrangement to form alkenes acs.org and enantiospecific palladium-catalyzed decarboxylative allylation. nih.gov

Table 3: Overview of Methodologies for Chiral Sulfone Synthesis

MethodSubstrate TypeCatalyst/ReagentKey FeatureReference(s)
Asymmetric Hydrogenationα,β-Unsaturated SulfonesNi, Ir, or Rh complex with chiral ligandHigh yields and excellent enantioselectivities acs.orgrsc.orgnih.gov
Asymmetric Allylic SubstitutionAllylic Carbonates, Sodium SulfinatesPalladium complex with chiral ligandCreates sulfones with quaternary stereocenters rsc.org
Stereospecific Decarboxylative CouplingAllyl Sulfonyl Acetic EstersPalladium catalystForms tertiary homoallylic sulfones with high enantiospecificity nih.gov
Asymmetric Sulfonylationα,β-Unsaturated CarbonylsOrganophotoredox / H-bonding co-catalystMetal-free synthesis of α-chiral sulfones rsc.org
Chiral Auxiliary Mediated SynthesisVariousN-acetyl 4(S)-IPTT, etc.Diastereoselective bond formation scielo.org.mxnih.gov

Supramolecular Chemistry Involving Sulfonyl Groups and Halogen Bonding Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. bbau.ac.in "Benzene, 1-chloro-4-(propylsulfonyl)-" possesses two functional groups capable of engaging in significant, directional non-covalent interactions: the sulfonyl group and the chloro substituent.

Interactions Involving the Sulfonyl Group: The sulfonyl group is highly polar and features two oxygen atoms that are excellent hydrogen bond acceptors. nih.gov This allows sulfone-containing molecules to participate in hydrogen-bonded networks, influencing crystal packing and molecular recognition events. The strong dipole of the sulfonyl group also contributes to dipole-dipole interactions. In water-soluble macrocycles like p-sulfonatocalix[n]arenes, the sulfonate groups (a related functionality) are crucial for their ability to bind guest molecules in aqueous media. nih.gov

Halogen Bonding Interactions: The chlorine atom on the benzene ring can participate in halogen bonding. This is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) is attracted to a Lewis basic (electron-rich) site on an adjacent molecule, such as an oxygen or nitrogen atom. In a molecule like "Benzene, 1-chloro-4-(propylsulfonyl)-", the electron-withdrawing effect of the sulfonyl group enhances the electrophilic character of the chlorine atom, making it a stronger halogen bond donor. The oxygen atoms of the sulfonyl group on a neighboring molecule can act as the halogen bond acceptors. This interaction can play a critical role in controlling the solid-state architecture and crystal engineering of such compounds.

The interplay of these orthogonal interactions—hydrogen bonding and halogen bonding—can be used to design complex, self-assembled supramolecular structures with predictable geometries and properties.

Q & A

Q. What are the recommended synthetic routes for Benzene, 1-chloro-4-(propylsulfonyl)- in academic laboratories?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Sulfonation : Introduce the sulfonyl group via oxidation of a propylthioether intermediate. For example, chlorobenzene can react with propylthiol under nucleophilic aromatic substitution (NAS) conditions (e.g., using a base like K₂CO₃ in DMF at 80–100°C).

Oxidation : Convert the thioether (-S-propyl) to the sulfonyl group (-SO₂-propyl) using oxidizing agents like H₂O₂ in acetic acid or meta-chloroperbenzoic acid (mCPBA) .
Note: Direct sulfonation may require careful optimization due to the electron-withdrawing chloro substituent.

Q. How can researchers validate the purity and structure of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm substituent positions (e.g., aromatic proton splitting patterns) and ¹³C NMR to identify sulfonyl and chloro carbon environments.
  • Mass Spectrometry (MS) : Compare experimental molecular ion peaks (e.g., [M+H]⁺ or [M⁻]) with theoretical values. NIST databases provide reference spectra for structurally related sulfonyl benzenes .
  • Infrared Spectroscopy (IR) : Detect characteristic sulfonyl S=O stretches (~1300–1150 cm⁻¹) and C-Cl vibrations (~550–600 cm⁻¹).

Advanced Research Questions

Q. What experimental strategies address conflicting reactivity data in sulfonyl-substituted aromatic systems?

  • Methodological Answer :
  • Controlled Reactivity Studies : Systematically vary reaction conditions (e.g., solvent polarity, temperature, catalysts) to isolate competing pathways. For example, sulfonyl groups may deactivate the ring toward electrophilic substitution but enhance NAS at meta/para positions.
  • Isotopic Labeling : Use deuterated analogs or ³⁵S-labeled sulfonyl groups to track reaction mechanisms, especially in complex transformations like cross-coupling or oxidation .
  • Comparative Analysis : Benchmark results against structurally similar compounds (e.g., phenylsulfonyl derivatives in pesticide studies ).

Q. How can computational chemistry elucidate the electronic effects of the sulfonyl and chloro substituents?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps, Fukui indices, and frontier molecular orbitals to predict regioselectivity in reactions.
  • Reaction Thermochemistry : Use NIST thermochemical data (e.g., enthalpy of ion clustering reactions ) to model substituent stabilization effects.
  • Molecular Dynamics (MD) : Simulate interactions in solvent environments or biological systems to assess solubility or binding affinity.

Q. What analytical techniques resolve ambiguities in spectral data for sulfonyl-aromatic compounds?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate between isobaric ions (e.g., distinguishing [C₉H₁₀ClO₂S]⁺ from fragments).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic systems. For example, HSQC can correlate sulfonyl-linked protons to adjacent carbons.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, though sulfonyl groups may pose crystallization challenges .

Specialized Research Applications

Q. How can this compound serve as a precursor in synthesizing bioactive molecules?

  • Methodological Answer :
  • Sulfonamide Derivatives : React the sulfonyl chloride intermediate (generated via PCl₅ treatment) with amines to create sulfonamides, a common pharmacophore.
  • Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the chloro position, leveraging the sulfonyl group’s directing effects .
  • Polymer Additives : Explore its use as a stabilizer or crosslinking agent in sulfonated polymers, referencing analogous diphenyl sulfone applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.